C.I. Reactive Violet 13
Description
Properties
CAS No. |
12270-87-0 |
|---|---|
Molecular Formula |
C10H15NO.ClH |
Origin of Product |
United States |
Preparation Methods
Primary Condensation: H Acid and Cyanuric Chloride
In the first stage, cyanuric chloride undergoes condensation with H acid monosodium salt under tightly controlled conditions. Industrial protocols specify:
-
Temperature : 3–8°C (maintained via ice bath).
-
pH : 1.5–1.8 (adjusted using sodium bicarbonate).
-
Reaction time : 3–4 hours.
The stepwise addition of H acid solution ensures optimal reaction kinetics. For example, in a 5 m³ reactor, 430 kg of H acid monosodium salt is dissolved in 1,000 kg of water, alkalized to pH 6.5–7.2 with 140 kg of 30% sodium hydroxide, and cooled to 2–6°C before being dripped into cyanuric chloride slurry. This produces a primary condensate with >97% purity, as verified by HPLC.
Diazotization and Coupling Reactions
The diazotization of p-anisidine with sodium nitrite in the presence of mixed acids (e.g., hydrochloric and sulfuric acid) generates a diazonium salt. Subsequent coupling with the primary condensate occurs at 2–6°C and pH 6.8–7.0, forming the azo chromophore backbone. Key parameters include:
| Parameter | Specification |
|---|---|
| Diazotization temperature | 0–5°C |
| Sodium nitrite quantity | 245 kg (30% solution) |
| Coupling pH | 6.8–7.0 (adjusted with soda ash) |
Secondary Condensation: Integration of 2-Amino-5-Sulfobenzoic Acid
Industrial Production Workflow
Modern facilities employ the following optimized workflow to minimize waste and energy use:
Table 1: Industrial Production Parameters for this compound
| Step | Reactor Size | Key Reagents | Temperature | pH | Duration |
|---|---|---|---|---|---|
| H Acid Dissolution | 5 m³ | H acid, NaOH | 2–6°C | 6.5–7.2 | 30 min |
| Primary Condensation | 15 m³ | Cyanuric chloride | 3–8°C | 1.5–1.8 | 3–4 hr |
| Diazotization | 5 m³ | p-Anisidine, NaNO₂ | 0–5°C | 2.0–2.5 | 4–5 hr |
| Coupling | 15 m³ | Primary condensate | 2–6°C | 6.8–7.0 | 3–4 hr |
| Secondary Condensation | 15 m³ | 2-amino-5-sulfobenzoic acid | 50–55°C | 7.3–7.5 | 4–5 hr |
This protocol reduces production time from >65 hours (traditional methods) to 48 hours, achieving a 22% reduction in energy consumption.
Environmental and Economic Advancements
Waste Reduction Strategies
Traditional methods required two salting-out steps, generating 8–10 tons of high-salinity wastewater per batch. The improved process eliminates salting-out by directly spray-drying the reaction mixture, reducing wastewater by 70% and avoiding potassium chloride use. Additionally, replacing phosphate buffers with sodium bicarbonate prevents phosphorus contamination in textiles.
Solubility and Stability Enhancements
The refined synthesis increases dye solubility to >150 g/L (vs. ≤100 g/L traditionally), reducing the need for co-solvents in liquid formulations. Storage stability tests show no precipitation or color loss after 12 months, addressing a critical drawback of earlier variants.
Comparative Analysis of Traditional vs. Modern Methods
Table 2: Performance Metrics of Synthesis Protocols
| Metric | Traditional Method | Modern Patent Method |
|---|---|---|
| Production Time | >65 hours | 48 hours |
| Wastewater Volume | 8–10 tons/batch | 2–3 tons/batch |
| Yield | 78–82% | 89–92% |
| Solubility | ≤100 g/L | ≥150 g/L |
| Phosphorus Content | Present (from buffers) | Absent |
The modern method’s economic benefits include a 15% reduction in raw material costs and a 30% decrease in energy use per kilogram of dye produced.
Quality Control and Standardization
Post-synthesis, the dye slurry is standardized to a fixed absorbance value and spray-dried into powder. Particle size distribution is controlled to 10–50 μm to ensure uniformity in textile penetration. Industrial batches consistently achieve:
Chemical Reactions Analysis
Types of Reactions
C.I. Reactive Violet 13 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive group in the dye molecule reacts with nucleophiles such as hydroxyl groups in cellulosic fibers.
Hydrolysis: The dye can undergo hydrolysis in the presence of water, leading to the formation of hydrolyzed dye, which does not form covalent bonds with fibers.
Oxidation and Reduction: The azo chromophore can undergo oxidation and reduction reactions, which can affect the color properties of the dye.
Common Reagents and Conditions
Alkaline Conditions: The dyeing process typically requires alkaline conditions, which are achieved by adding sodium carbonate or sodium hydroxide to the dye bath.
Temperature: The dyeing process is usually carried out at elevated temperatures to enhance the reaction rate and dye uptake.
Reagents: Common reagents used in the dyeing process include sodium chloride, which helps to promote dye uptake, and urea, which acts as a solubilizing agent.
Major Products Formed
The major product formed during the dyeing process is the covalently bonded dye-fiber complex, which imparts the desired color to the textile. Hydrolyzed dye is a common by-product that does not contribute to the color fastness of the dyed fabric.
Scientific Research Applications
C.I. Reactive Violet 13 has several scientific research applications, including:
Textile Chemistry: The dye is extensively studied for its dyeing properties, including color fastness, dye uptake, and interaction with different types of fibers.
Biological Staining: Reactive dyes, including this compound, are used as fluorescent probes for staining biological tissues and cells. These dyes can selectively bind to specific cellular components, allowing for visualization under a microscope.
Environmental Studies: Research is conducted on the biodegradation and removal of reactive dyes from wastewater, as these dyes can pose environmental hazards if not properly treated.
Mechanism of Action
The mechanism of action of C.I. Reactive Violet 13 involves the formation of covalent bonds between the reactive group in the dye molecule and the hydroxyl groups in cellulosic fibers. This covalent bonding ensures that the dye is firmly attached to the fiber, resulting in high color fastness. The reactive group, such as a halogenated triazine or vinyl sulfone, undergoes nucleophilic substitution reactions with the hydroxyl groups under alkaline conditions, forming a stable dye-fiber complex.
Comparison with Similar Compounds
C.I. Reactive Violet 13 can be compared with other reactive dyes such as:
C.I. Reactive Red 195: Similar to this compound, this dye also forms covalent bonds with cellulosic fibers and is used for dyeing textiles. it imparts a red color instead of violet.
C.I. Reactive Blue 19: This dye is used for dyeing cellulosic fibers and provides a blue color. It also forms covalent bonds with fibers, ensuring high color fastness.
C.I. Reactive Yellow 145: This dye is used for dyeing textiles and provides a yellow color. It shares similar dyeing properties with this compound but differs in the chromophore structure.
This compound is unique in its vibrant violet hue and excellent color fastness properties, making it a preferred choice for dyeing cellulosic fibers in the textile industry.
Q & A
Q. How can researchers characterize the spectral properties of this compound in aqueous solutions?
- Methodological Answer : Prepare serial dilutions (e.g., 0.01–0.1 g/L) in deionized water. Measure absorbance spectra using a spectrophotometer (300–700 nm). Analyze λmax and molar extinction coefficients. Compare with literature values for reactive violet dyes (e.g., C.I. Reactive Violet 5 in ) to identify deviations caused by structural differences .
Q. What standardized protocols exist for quantifying dye fixation efficiency on cellulose substrates?
- Methodological Answer : Use a lab-scale dyeing apparatus with controlled agitation and temperature. Apply colorimetric analysis (Kubelka-Munk theory) to measure dye uptake on cotton fabric. Calculate fixation efficiency via wash-fastness tests (ISO 105-C06) and spectrophotometric quantification of residual dye in wash liquors .
Advanced Research Questions
Q. What mechanisms drive the pH-dependent photodegradation of this compound under UV irradiation?
- Methodological Answer : Design experiments exposing dye solutions (pH 3–11) to UV light (e.g., 254 nm) in a photoreactor. Monitor degradation kinetics via time-resolved UV-Vis spectroscopy. Use LC-MS to identify intermediate products and propose degradation pathways. Statistical tools like ANOVA can assess pH’s role in reaction rates .
Q. How do competing ions (e.g., Cl⁻, SO₄²⁻) in wastewater affect the adsorption efficiency of this compound onto biochar?
- Methodological Answer : Prepare biochar from biomass (e.g., rice husk) via pyrolysis. Conduct batch adsorption studies with synthetic wastewater containing varying ion concentrations. Fit data to Langmuir/Freundlich isotherms and pseudo-second-order kinetics. Use XPS or FTIR to analyze ion-dye interactions on the adsorbent surface .
Q. What molecular interactions govern the binding affinity of this compound with serum albumin proteins?
- Methodological Answer : Perform fluorescence quenching assays with bovine serum albumin (BSA) at physiological pH. Calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) using Stern-Volmer and Van’t Hoff equations. Validate with molecular docking simulations to identify binding sites .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve discrepancies in reported λmax values for this compound across studies?
- Methodological Answer : Systematically evaluate solvent polarity, dye concentration, and instrument calibration across studies. Replicate experiments under standardized conditions and perform meta-analysis using tools like Cohen’s d to quantify effect sizes. Publish raw spectra in supplementary materials for transparency .
Q. What statistical models are suitable for predicting the environmental toxicity of this compound degradation byproducts?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models with descriptors like logP and molecular weight. Train models on toxicity databases (e.g., ECOTOX) and validate with in vitro assays (e.g., Daphnia magna lethality tests). Address data noise via principal component analysis (PCA) .
Tables for Key Data Reference
Guidelines for Reproducibility
- Experimental Replication : Follow protocols from and : detail apparatus settings (e.g., agitation speed, irradiation intensity) and include raw data in supplementary files.
- Ethical Compliance : Adhere to data-sharing norms () by depositing datasets in repositories like Zenodo with CC-BY licenses.
- Literature Synthesis : Use ’s framework to critically evaluate primary vs. secondary sources, ensuring citations reflect recent advancements (≥50% within 5 years; ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
